molecular formula C11H17NO B2944846 2-(1-Phenyl-propylamino)-ethanol CAS No. 81133-69-9

2-(1-Phenyl-propylamino)-ethanol

Cat. No.: B2944846
CAS No.: 81133-69-9
M. Wt: 179.263
InChI Key: OYVPCGOQMHDTDD-UHFFFAOYSA-N
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Description

2-(1-Phenyl-propylamino)-ethanol is an organic compound that features both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-propylamino)-ethanol typically involves the reaction of 1-phenyl-2-propanone with ammonia or an amine, followed by reduction. One common method is the reductive amination of 1-phenyl-2-propanone using sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-propylamino)-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces halides or esters.

Scientific Research Applications

2-(1-Phenyl-propylamino)-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-propylamino)-ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenyl-propylamino)-ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-(1-phenylpropylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(12-8-9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPCGOQMHDTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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